An In-depth Technical Guide to (2S)-2-methyl-2-piperidinecarboxylic Acid (CAS 89115-95-7)
An In-depth Technical Guide to (2S)-2-methyl-2-piperidinecarboxylic Acid (CAS 89115-95-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Piperidine Scaffolds in Medicinal Chemistry
The piperidine moiety is a cornerstone in the architecture of many pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] When substituted to create chiral centers, these scaffolds become powerful tools in designing stereospecific molecules that can interact with biological targets with high precision. (2S)-2-methyl-2-piperidinecarboxylic acid, with CAS number 89115-95-7, is one such chiral building block. Its rigid, six-membered ring structure, combined with the stereochemically defined quaternary carbon at the 2-position, offers a unique three-dimensional framework for the synthesis of complex and potent bioactive molecules.[2][] This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this valuable synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in drug discovery and development. Below is a summary of the known properties of (2S)-2-methyl-2-piperidinecarboxylic acid.
| Property | Value | Source |
| CAS Number | 89115-95-7 | [4] |
| Molecular Formula | C₇H₁₃NO₂ | [4] |
| Molecular Weight | 143.18 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 350 °C | |
| Boiling Point (Predicted) | 259.5 ± 33.0 °C | |
| Density (Predicted) | 1.075 ± 0.06 g/cm³ | |
| pKa (Predicted) | 2.51 ± 0.20 | |
| LogP (Predicted) | 0.932 | [4] |
Spectroscopic Characterization
While specific experimental spectra for (2S)-2-methyl-2-piperidinecarboxylic acid are not widely available in public databases, the expected spectroscopic features can be inferred from the analysis of its constituent parts: the carboxylic acid and the 2-methylpiperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by two very distinct absorptions. The O-H bond of the carboxyl group results in a very broad absorption in the range of 2500 to 3300 cm⁻¹. The C=O bond gives rise to a strong absorption between 1710 and 1760 cm⁻¹. For dimeric, hydrogen-bonded carboxylic acids, this C=O stretch is typically observed around 1710 cm⁻¹.[5] Additionally, the N-H stretch of the piperidine ring would be expected in the region of 3300-3500 cm⁻¹, potentially overlapping with the broad O-H band. C-H stretching vibrations from the methyl and methylene groups will appear around 2850-3000 cm⁻¹. An IR spectrum for the parent compound, 2-piperidinecarboxylic acid, is available and shows these characteristic features.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield, often around 12 ppm, though its chemical shift is dependent on concentration and solvent. The protons on the piperidine ring and the methyl group would appear further upfield.
In ¹³C NMR spectroscopy, the carboxyl carbon is expected to have a chemical shift in the range of 165 to 185 ppm. The carbons of the piperidine ring and the methyl group would appear at higher field.[5]
Mass Spectrometry
In mass spectrometry, (2S)-2-methyl-2-piperidinecarboxylic acid would be expected to show a molecular ion peak corresponding to its molecular weight (143.18 g/mol ). Common fragmentation patterns would likely involve the loss of the carboxylic acid group. The NIST WebBook provides mass spectral data for the related compound, 2-methylpiperidine, which can offer some insight into the fragmentation of the piperidine ring.[7]
Asymmetric Synthesis: Strategies and Methodologies
The synthesis of enantiomerically pure compounds like (2S)-2-methyl-2-piperidinecarboxylic acid is a critical aspect of modern pharmaceutical development.[8][9] Asymmetric synthesis, the process of creating a specific stereoisomer, is essential as different enantiomers of a drug can have vastly different biological activities and toxicities.[10]
A potential synthetic approach to (2S)-2-methyl-2-piperidinecarboxylic acid could involve the diastereoselective synthesis of a chiral bicyclic lactam intermediate, followed by a series of transformations to yield the desired product.[11]
Illustrative Synthetic Pathway
The following diagram outlines a conceptual workflow for the asymmetric synthesis of a substituted pipecolic acid derivative, based on published methodologies for similar compounds.[11]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 4. (S)-2-Methylpiperidine-2-Carboxylic Acid | CAS#:89115-95-7 | Chemsrc [chemsrc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Piperidinecarboxylic acid [webbook.nist.gov]
- 7. 2-Methylpiperidine [webbook.nist.gov]
- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 11. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
